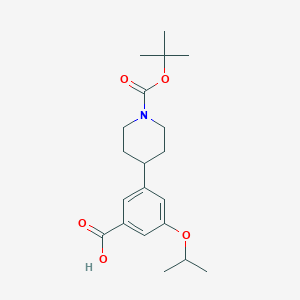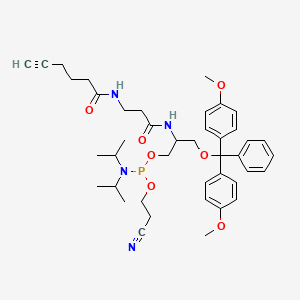
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexyl ring with an ethynyl substituent, and a diphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with an ethynyl substituent can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions.
Introduction of the Diphenylsilane Moiety: The diphenylsilane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with an alkyne in the presence of a catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, ethynyl, and diphenylsilane groups, which can participate in different chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in various synthetic and research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar hydrosilylation reactions.
Cyclohexylmethanol: Shares the cyclohexyl ring structure.
Diphenylsilane: Contains the diphenylsilane moiety.
Uniqueness
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is unique due to the combination of its structural features, which confer specific reactivity and properties. The presence of the ethynyl group allows for further functionalization, while the diphenylsilane moiety provides stability and compatibility with various chemical environments.
Propriétés
Formule moléculaire |
C25H32OSi |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
tert-butyl-[(4-ethynylcyclohexyl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C25H32OSi/c1-5-21-16-18-22(19-17-21)20-26-27(25(2,3)4,23-12-8-6-9-13-23)24-14-10-7-11-15-24/h1,6-15,21-22H,16-20H2,2-4H3 |
Clé InChI |
OIVNZAJEAVVNST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


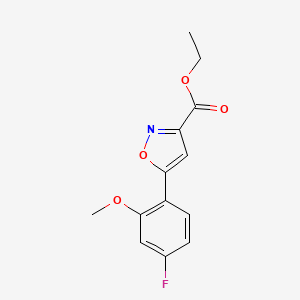
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)


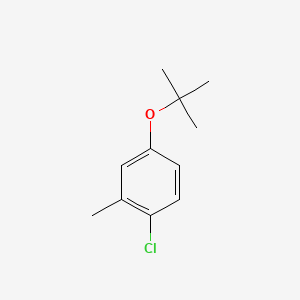

![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

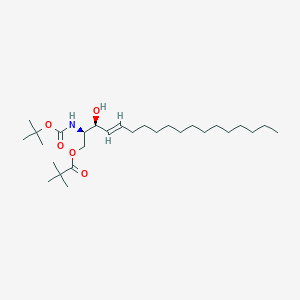
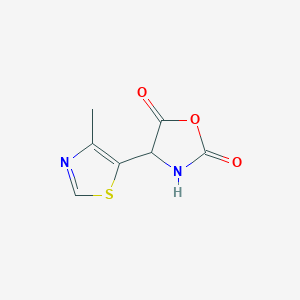
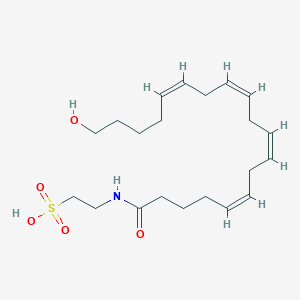
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
